2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
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Description
This compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,2-d]pyrimidin-2-yl ring, a sulfanyl group, and an acetamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the thieno[3,2-d]pyrimidin-2-yl ring system. The electron-rich sulfur atom in this ring could potentially participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions, including nucleophilic substitutions and additions .Scientific Research Applications
Crystal Structure Analysis
Crystal structures of related compounds have been extensively studied to understand their conformation and molecular interactions. For instance, the crystal structure analysis of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed a folded conformation, indicating the potential for complex molecular interactions and stability in various conditions (Subasri et al., 2017).
Antitumor and Antimicrobial Applications
Antitumor activity of thieno[3,2-d]pyrimidine derivatives has been a significant area of research. Novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives demonstrated potent anticancer activity comparable to doxorubicin on various human cancer cell lines, highlighting their potential in chemotherapy (Hafez & El-Gazzar, 2017). Similarly, antimicrobial activities of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives against selected bacterial and fungal strains suggest their use in developing new antimicrobial agents (Nunna et al., 2014).
Molecular Docking and Drug Development
The molecular docking studies of related compounds against SARS-CoV-2 protein and their drug likeness analysis based on Lipinski's rule have provided insights into their potential as antiviral agents. The binding energy and interaction with SARS-CoV-2 protease indicate a promising avenue for developing effective treatments against COVID-19 and similar viral infections (Mary et al., 2020).
Properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-15(2)18-9-5-6-10-19(18)26-22(29)14-32-25-27-20-12-13-31-23(20)24(30)28(25)21-11-7-8-16(3)17(21)4/h5-13,15H,14H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQHGJWNEQMEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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